![molecular formula C8H10INO B13152755 (3-Iodo-4-(methylamino)phenyl)methanol](/img/structure/B13152755.png)
(3-Iodo-4-(methylamino)phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Iodo-4-(methylamino)phenyl)methanol is an organic compound with the molecular formula C8H10INO. It is characterized by the presence of an iodine atom, a methylamino group, and a hydroxyl group attached to a benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-Iodo-4-(methylamino)phenyl)methanol typically involves the iodination of a precursor compound followed by the introduction of the methylamino group. One common method includes:
Iodination: The starting material, such as 4-methylaminophenol, is treated with iodine and a suitable oxidizing agent to introduce the iodine atom at the 3-position of the benzene ring.
Reduction: The resulting iodinated compound is then reduced to form the corresponding methanol derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.
Major Products:
Oxidation: Formation of 3-iodo-4-(methylamino)benzaldehyde.
Reduction: Formation of 3-iodo-4-(methylamino)benzyl alcohol.
Substitution: Formation of 3-azido-4-(methylamino)phenylmethanol.
Wissenschaftliche Forschungsanwendungen
(3-Iodo-4-(methylamino)phenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (3-Iodo-4-(methylamino)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and methylamino group play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain pathways, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
(4-(Methylamino)phenyl)methanol: Lacks the iodine atom, resulting in different chemical properties and reactivity.
(3-Bromo-4-(methylamino)phenyl)methanol: Similar structure but with a bromine atom instead of iodine, leading to variations in reactivity and biological activity.
(3-Chloro-4-(methylamino)phenyl)methanol:
Uniqueness: (3-Iodo-4-(methylamino)phenyl)methanol is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where iodine’s reactivity and interactions are beneficial .
Eigenschaften
Molekularformel |
C8H10INO |
---|---|
Molekulargewicht |
263.08 g/mol |
IUPAC-Name |
[3-iodo-4-(methylamino)phenyl]methanol |
InChI |
InChI=1S/C8H10INO/c1-10-8-3-2-6(5-11)4-7(8)9/h2-4,10-11H,5H2,1H3 |
InChI-Schlüssel |
NSMNCUNQDLVKQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C(C=C(C=C1)CO)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.